molecular formula C22H20N4O2 B2701876 N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8

N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2701876
CAS No.: 1903220-69-8
M. Wt: 372.428
InChI Key: MVVAVRGYMGAGKQ-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Aromatic heterocycles like pyridine are common structures in many important biological molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as seen in the study of solid forms of bipyridines . Other techniques like NMR spectroscopy could also be used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyridines, for example, can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . These properties would depend on the specific structure of the compound.

Scientific Research Applications

Synthesis and Characterization

N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is involved in the development of various chemical compounds with significant potential in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to significant tumor stasis in vivo efficacy and advancing into clinical trials (G. M. Schroeder et al., 2009). Additionally, water-mediated synthesis techniques have produced related compounds, showcasing non-linear optical (NLO) properties and potential anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).

Catalytic Applications

The chemical framework of this compound plays a role in catalysis, as seen in cobalt-catalyzed coupling reactions. Such reactions utilize aromatic carboxamides and 2-phenylpyridine derivatives, demonstrating the compound's utility in creating selective and efficient chemical syntheses under ambient conditions (Quan Chen et al., 2011).

Parallel Synthesis

Parallel synthesis techniques have been employed to generate a library of related compounds, demonstrating the versatility of this compound in drug discovery and development processes. This approach provides a means to explore a wide array of derivatives for pharmacological testing and optimization, illustrating the compound's importance in medicinal chemistry (Bojana Črček et al., 2012).

Complex Formation and Biological Activity

This compound also contributes to the synthesis of complexes with potential biological activities. Nickel(II) complexes incorporating mefenamato and nitrogen-donor ligands have shown anti-inflammatory properties and the ability to bind DNA, highlighting the compound's role in creating therapeutically relevant materials (Xanthippi Totta et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts biochemically to produce a pharmacological effect . Without specific information on this compound, it’s hard to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are documented in safety data sheets . Without specific information on this compound, it’s hard to provide details on its safety and hazards.

Future Directions

The future directions in the study of this compound would depend on its potential applications. In general, the field of theoretical and computational chemistry is advancing rapidly, and new methods are being developed to better understand and predict the properties and behaviors of complex molecules .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAVRGYMGAGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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